molecular formula C11H12ClN3O2 B2954800 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 882748-08-5

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B2954800
CAS RN: 882748-08-5
M. Wt: 253.69
InChI Key: MNUHCSZNQQQDKF-UHFFFAOYSA-N
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Description

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound with the CAS Number: 882748-08-5. It has a linear formula of C11H12ClN3O2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) . The molecular weight is 253.69 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, imidazo[1,2-a]pyridines, in general, are known to undergo various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Mechanistic Studies

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has been achieved through aminocarbonylation reactions using chloroform as a carbon monoxide surrogate. This process is highlighted for its simplicity and efficiency, allowing for the functionalization of a wide range of N-heterocycles with medicinal interest. Mechanistic investigations using Density Functional Theory (DFT) calculations have provided insights into the metal-catalyzed carboxamide formation, offering a foundation for further synthetic applications (Sofi, Dubey, Sharma, Das, & Bharatam, 2020).

Biological Activity

Research on derivatives of imidazo[1,2-a]pyridines, akin to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has demonstrated their potential as biological agents. For instance, certain imidazo[1,2-a]pyridine derivatives have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in experimental models, indicating their potential therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitubercular Activity

Significant advancements have been made in the development of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, designed and synthesized as new anti-TB agents. Many of these compounds show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential as effective antitubercular agents. This demonstrates the promise of imidazo[1,2-a]pyridine derivatives in addressing the challenge of tuberculosis, especially in the context of drug resistance (Li, Wang, Wang, Liu, Lv, Tao, Ma, Ma, Han, Wang, & Lu, 2020).

Advanced Synthetic Approaches

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement over traditional in-flask methods. This approach facilitates the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolation of intermediates, showcasing the utility of continuous flow processes in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard codes associated with it are H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHCSZNQQQDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide

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